TGFβR-I (ALK5) Inhibition Selectivity
LY-364947 demonstrates IC50 = 59 nM against TGFβR-I (ALK5) with quantitatively defined selectivity margins of 6.8-fold over TGFβR-II (IC50 = 400 nM) and 23.7-fold over MLK-7 (IC50 = 1400 nM) . In direct comparator context, A 77-01 exhibits higher absolute potency against ALK5 (IC50 = 34 nM) but lacks the same characterized selectivity profile against the broader TGF-β receptor family and MAP kinase pathway kinases . Additionally, LY-364947 displays ~15-fold selectivity over p38α MAPK (IC50 = 740 nM) [1]. The selectivity ratio TGFβR-II/TGFβR-I of 6.8:1 provides a defined experimental window for pathway-specific interrogation.
| Evidence Dimension | TGFβR-I (ALK5) inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 59 nM (TGFβR-I); IC50 = 400 nM (TGFβR-II); IC50 = 1400 nM (MLK-7); IC50 = 740 nM (p38α MAPK) |
| Comparator Or Baseline | A 77-01: IC50 = 34 nM (TGFβR-I) but distinct selectivity profile; selectivity ratios for A 77-01 against TGFβR-II and MLK-7 not reported in comparable assays |
| Quantified Difference | LY-364947: 6.8-fold selectivity over TGFβR-II; 23.7-fold over MLK-7; ~15-fold over p38α MAPK. A 77-01 exhibits ~1.7-fold higher absolute potency against ALK5 but uncharacterized selectivity margins. |
| Conditions | In vitro kinase inhibition assay; ATP-competitive mechanism; recombinant human kinase domains |
Why This Matters
The quantified selectivity margins enable experimental designs requiring TGFβR-I pathway inhibition with minimized confounding effects from TGFβR-II or MLK-7 signaling, directly impacting assay interpretation and target validation confidence.
- [1] VWR International. LY-364947 Product Description. Catalog No. 103050-286. View Source
